



# An In-depth Technical Guide to Ethyl Bromoacetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ethyl bromoacetate	
Cat. No.:	B091307	Get Quote

For Researchers, Scientists, and Drug Development Professionals

**Ethyl bromoacetate** is a vital reagent in organic synthesis, serving as a versatile building block for a wide array of molecular architectures. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it functions as a key intermediate in the synthesis of various heterocyclic compounds and as an alkylating agent. This technical guide provides a comprehensive overview of **ethyl bromoacetate**, including its physicochemical properties, synthesis protocols, key reactions, and safety considerations.

# **Core Properties and CAS Number**

**Ethyl bromoacetate**, with the chemical formula BrCH<sub>2</sub>CO<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>, is the ethyl ester of bromoacetic acid.[1] It is a colorless to light-yellow liquid characterized by a pungent, fruity odor.[1][2][3]

CAS Number: 105-36-2[1]

Table 1: Chemical Identifiers



Identifier	Value
IUPAC Name	Ethyl 2-bromoacetate
Molecular Formula	C4H7BrO2
Molecular Weight	167.00 g/mol [1]
Canonical SMILES	BrCC(=O)OCC[1]
InChI Key	PQJJJMRNHATNKG-UHFFFAOYSA-N[1]
EC Number	203-290-9[1]
UN Number	1603[1]

Table 2: Physicochemical Properties

Property	Value	
Melting Point	-38 °C[1][4]	
Boiling Point	158-159 °C[1][3][5]	
Density	1.506 g/mL at 25 °C[3][4]	
Flash Point	47-48 °C[1][5][6]	
Vapor Pressure	2.6 mmHg at 25 °C[3][4]	
Vapor Density	5.8 (air = 1)[3][6]	
Refractive Index	1.451 at 20 °C[3][4]	
Water Solubility	Insoluble[1][2][6]	
Solubility in Organic Solvents	Miscible with ethanol, ether, acetone, and benzene[2][3]	

# **Synthesis of Ethyl Bromoacetate**

**Ethyl bromoacetate** is typically synthesized in a two-step process starting from acetic acid.[1] [5] The first step involves the bromination of acetic acid to form bromoacetic acid, which is then



## esterified with ethanol.[5]

This protocol is based on the sulfuric acid-catalyzed esterification of bromoacetic acid.[3]

#### Materials:

- Bromoacetic acid (10 mmol, 1.39 g)
- Ethanol (98%, 10 mL)
- Concentrated Sulfuric Acid (98%, 2 mL)
- Distilled water
- · Diethyl ether

#### Procedure:

- Combine bromoacetic acid, ethanol, and sulfuric acid in a 50 mL round-bottomed flask equipped with a reflux condenser.
- Stir the mixture and heat under reflux for 24 hours.
- After cooling to room temperature, wash the mixture with distilled water (3 x 15 mL).
- The resulting oily layer is **ethyl bromoacetate**. For higher purity, the product can be purified by distillation under reduced pressure.



Click to download full resolution via product page

Synthesis Pathway of Ethyl Bromoacetate.

# **Key Applications and Experimental Protocols**

**Ethyl bromoacetate** is a cornerstone in synthetic organic chemistry, primarily utilized as an alkylating agent. Its applications span from classic named reactions to the synthesis of complex



pharmaceutical intermediates.

A major application of **ethyl bromoacetate** is in the Reformatsky reaction, where it reacts with a carbonyl compound (aldehyde or ketone) in the presence of zinc to form a  $\beta$ -hydroxy ester.[1] [2] The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[2]

This protocol details the reaction of **ethyl bromoacetate** with a ketone to yield a  $\beta$ -hydroxy ester.[2]

#### Materials:

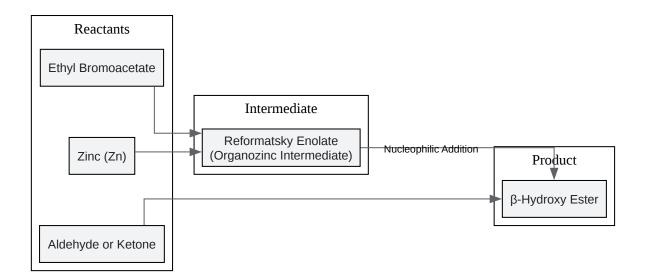
- Activated zinc dust (5.0 eq)
- Iodine (0.1 eq)
- Toluene
- Ethyl bromoacetate (2.0 eq)
- Ketone (1.0 eq)
- Methyl tert-butyl ether (MTBE)
- Water
- Brine
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Activate zinc dust by stirring a suspension with iodine in toluene under reflux for 5 minutes.
  Cool to room temperature.
- Add ethyl bromoacetate to the activated zinc suspension.
- Add a solution of the ketone in toluene to the mixture.



- Stir the resulting mixture at 90 °C for 30 minutes.
- Cool the reaction to 0 °C and quench with water.
- Filter the suspension and extract the filtrate with MTBE.
- Combine the organic phases and wash with water and brine.
- Dry the organic phase over sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography.



Click to download full resolution via product page

General Mechanism of the Reformatsky Reaction.

**Ethyl bromoacetate** is a key reagent in the synthesis of thiazolidin-4-ones, a class of heterocyclic compounds with a wide range of biological activities.[7] The synthesis typically involves the cyclization of a thiosemicarbazone derivative with **ethyl bromoacetate**.[8]

This protocol describes the synthesis of a thiazolidin-4-one derivative from a thiosemicarbazone.[8]



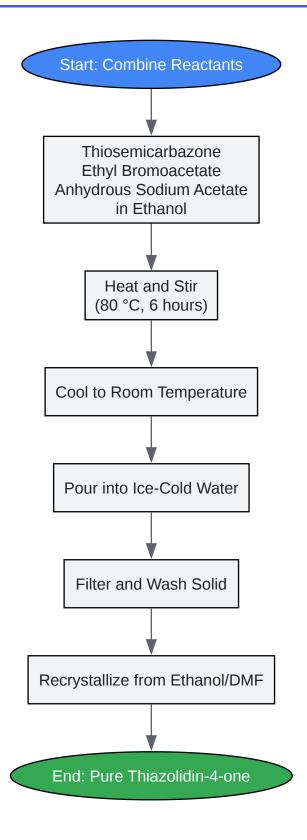
### Materials:

- Thiosemicarbazone derivative (1.5 mmol, 1 eq)
- Ethyl bromoacetate (1.5 mmol, 0.24 mL)
- Anhydrous sodium acetate (4.5 mmol, 3 eq)
- Ethanol (30 mL)
- · Ice-cold water

### Procedure:

- Prepare a mixture of the thiosemicarbazone, **ethyl bromoacetate**, and anhydrous sodium acetate in ethanol.
- Stir the mixture at 80 °C for 6 hours.
- Cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water to precipitate the product.
- Filter the solid, wash with water, and recrystallize from an ethanol-DMF mixture (3:1) to obtain the pure thiazolidin-4-one.





Click to download full resolution via product page

Experimental Workflow for Thiazolidinone Synthesis.

Ethyl bromoacetate is also employed in:



- Synthesis of Coumarin-Stabilized Polymeric Nanoparticles: It is used in the preparation of photoresponsive nanoparticles that can act as detectable drug carriers.[2][9][10]
- Synthesis of Steroidal Antiestrogens: It serves as a reactant in the preparation of these compounds through cyclic condensation.[2]
- Wittig Reagent Preparation: It is a starting material for the synthesis of various Wittig reagents used in olefination reactions.[2]

# Safety and Handling

**Ethyl bromoacetate** is a highly toxic and lachrymatory substance.[1][2] It is fatal if swallowed, inhaled, or in contact with skin.[11][12] It is also a strong irritant to the eyes, skin, and respiratory tract.[6][8]

Table 3: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	2	H300: Fatal if swallowed[11]
Acute Toxicity, Dermal	1	H310: Fatal in contact with skin[11]
Acute Toxicity, Inhalation	2	H330: Fatal if inhaled[11]
Flammable Liquid	3	H226: Flammable liquid and vapor[11]

### Handling and Storage Precautions:

- Work in a well-ventilated area, preferably under a chemical fume hood.[8][13]
- Wear appropriate personal protective equipment (PPE), including chemical splash goggles, protective gloves, and clothing.[8]
- Keep away from heat, sparks, open flames, and other ignition sources.[8][13]



- Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents and acids.[3][8]
- Ground and bond containers when transferring material to prevent static discharge.[8][13]

#### First Aid Measures:

- Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
- Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
- Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[8]
- Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

This guide provides essential technical information for the safe and effective use of **ethyl bromoacetate** in a research and development setting. Due to its hazardous nature, all experimental work should be conducted with strict adherence to safety protocols.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 3. Ethyl bromoacetate synthesis chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. guidechem.com [guidechem.com]



- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. Photoresponsive coumarin-stabilized polymeric nanoparticles as a detectable drug carrier
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoresponsive coumarin-stabilized polymeric nanoparticles as a detectable drug carrier. | Sigma-Aldrich [sigmaaldrich.com]
- 11. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conve ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01154A [pubs.rsc.org]
- 12. CN102351695A High-selectivity synthesis method of ethyl alpha-bromoacetate -Google Patents [patents.google.com]
- 13. scribd.com [scribd.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Bromoacetate: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091307#ethyl-bromoacetate-cas-number-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com